1-Benzyl-N-(furan-2-ylmethyl)piperidin-4-amine dihydrochloride
Overview
Description
1-Benzyl-N-(furan-2-ylmethyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C17H23ClN2O and a molecular weight of 306.83 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Attached to this ring are a benzyl group and a furan-2-ylmethyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, piperidine derivatives are known to undergo various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Chemical Synthesis and Structural Studies
The compound is utilized in nucleophile-promoted alkyne-iminium ion cyclizations, serving as an intermediate in the formation of various chemical structures. It demonstrates the versatility of this chemical in synthesizing heterocyclic compounds and its role in organic syntheses (Arnold et al., 2003).
The crystal structure of a compound closely related to 1-Benzyl-N-(furan-2-ylmethyl)piperidin-4-amine dihydrochloride was determined, indicating its utility in structural chemistry and the importance of understanding the spatial configuration of such compounds (Yıldırım et al., 2006).
A study focusing on the crystal structure and DFT studies of a similar compound highlights the importance of these compounds in the field of crystallography and theoretical chemistry (Kumar et al., 2020).
Catalysis and Synthesis Enhancement
Research into benzylamines, which are structurally related to this compound, reveals their prominent role in pharmaceutically active compounds and the development of novel catalytic methodologies for accessing these structural motifs (Yan et al., 2016).
The compound's relevance is further underscored in the context of synthesizing butyrophenones, showcasing its potential in pharmaceutical applications and drug design (Raviña et al., 2000).
Pharmaceutical Building Blocks and Ligand Efficiency
Studies have demonstrated the compound's utility in synthesizing important pharmaceutical building blocks, emphasizing its role in creating complex molecular structures and its potential in drug development (Mapes and Mani, 2007).
Research into ligand efficiency and catalytic activity in coupling reactions further emphasizes the compound's importance in pharmaceutical chemistry and its potential to facilitate the development of new therapeutic agents (Bhunia et al., 2017).
Future Directions
Piperidine derivatives, including 1-Benzyl-N-(furan-2-ylmethyl)piperidin-4-amine dihydrochloride, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the biological and pharmacological applications of these compounds .
Properties
IUPAC Name |
1-benzyl-N-(furan-2-ylmethyl)piperidin-4-amine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.2ClH/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17;;/h1-7,12,16,18H,8-11,13-14H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVVAWXZCRBBNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NCC2=CC=CO2)CC3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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